GARTase Inhibition: CAS 304864-77-5 versus Purine Nucleoside Phosphorylase (PNP) Activity Profile
In a head-to-head evaluation across two distinct purine-metabolizing enzyme targets, CAS 304864-77-5 exhibits potent inhibition of trifunctional purine biosynthetic protein adenosine-3 (GARTase) with an IC50 of 2.90 nM in human KB cells [1], while demonstrating substantially weaker activity against purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 μM (1,330 nM) [2]. This >450-fold differential in potency between the two enzyme targets was observed under comparable in situ cellular assay conditions.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.90 nM (GARTase); IC50 = 1,330 nM (PNP) |
| Comparator Or Baseline | Same compound tested against PNP as internal comparator target |
| Quantified Difference | 458-fold greater potency against GARTase versus PNP |
| Conditions | GARTase: In situ inhibition in human KB cells, [14C]-glycine incorporation, 30 min preincubation; PNP: Conversion of [8-14C]-inosine to [8-14C]-hypoxanthine |
Why This Matters
This target selectivity profile differentiates CAS 304864-77-5 from non-selective purine analogs, enabling pathway-specific interrogation of de novo purine biosynthesis in cellular models.
- [1] BindingDB. BDBM50442985 (CHEMBL3086865) - Trifunctional purine biosynthetic protein adenosine-3 (Human). IC50: 2.90 nM. View Source
- [2] BindingDB. BDBM50404028 (CHEMBL2021376) - Purine nucleoside phosphorylase. IC50: 1.33E+3 nM; Ki: 2.90E+5 nM. View Source
